molecular formula C9H18N2O B1446676 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane CAS No. 1369245-84-0

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane

Cat. No.: B1446676
CAS No.: 1369245-84-0
M. Wt: 170.25 g/mol
InChI Key: YPLWOXFRHILHDW-UHFFFAOYSA-N
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Description

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (diaza) atoms at positions 4 and 1/9, respectively. This scaffold has garnered attention in medicinal chemistry due to its versatility in targeting multiple receptors. Notably, derivatives of this core structure have shown promise as dual µ-opioid receptor (µOR) agonists and σ1 receptor (σ1R) antagonists, making them candidates for multitarget analgesics . The methyl group at position 1 enhances metabolic stability and modulates lipophilicity, while the spirocyclic framework contributes to conformational rigidity, improving receptor binding specificity .

Properties

IUPAC Name

1-methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-6-7-12-8-9(11)2-4-10-5-3-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLWOXFRHILHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane can be synthesized through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, ultimately leading to the death of the bacterial cells .

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

Table 1: Structural Comparison of Key Spirocyclic Compounds

Compound Name Core Structure Substituents/Modifications Key Targets
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane Spiro[5.5]undecane 1-Me, 4-oxa, 9-NH µOR, σ1R
1-Oxa-4,9-diazaspiro[5.5]undecane (Compound 15) Spiro[5.5]undecane 4-CF₃/Cl, 9-heteroaryl σ1R, negligible hERG inhibition
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-dione Spiro[4.5]decane 6-aryl, 8,10-dione N/A (synthetic intermediate)
1,7-Dioxaspiro[5.5]undecane Spiro[5.5]undecane 1,7-oxa, methyl/ethyl substituents Insect pheromones
  • Ring Size : Smaller spiro[4.5] systems (e.g., 6-aryl-6,9-diazaspiro[4.5]decane-8,10-dione) are primarily synthetic intermediates, lacking the pharmacological activity observed in spiro[5.5] systems .
  • Heteroatom Configuration : Oxygen-containing analogs (e.g., 1,7-dioxaspiro[5.5]undecane) exhibit volatility and ecological roles (e.g., insect communication), contrasting with nitrogen-rich diazaspiro compounds designed for CNS targets .

Biological Activity

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Target Receptors : The primary targets for this compound are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). As a dual ligand, it exhibits potent interactions with these receptors, influencing various cellular signaling pathways.

Biochemical Pathways : The compound's interaction with σ1R and MOR can modulate important pathways related to neuroprotection and cell survival. This interaction is crucial for its potential applications in treating neurological disorders and pain management.

Cellular Effects

This compound affects multiple cellular processes:

  • Cell Signaling : It has been shown to influence pathways that regulate cell metabolism and gene expression.
  • Neuroprotection : Its action on σ1R suggests a role in protecting neurons from stress-induced damage.

Pharmacological Data

The compound's pharmacological profile includes:

  • IC50 Values : Specific binding affinities have been reported for various receptors, indicating its potency as a therapeutic agent.
  • AUC and Bioavailability : Studies have demonstrated its pharmacokinetics, showing favorable absorption characteristics in animal models .

Treatment of Obesity

Research indicates that derivatives of this compound may help in obesity management through:

  • Inhibition of Acetyl CoA Carboxylase : This enzyme plays a role in fatty acid synthesis.
  • Antagonism of Neuropeptide Y : Targeting this neuropeptide can reduce appetite and food intake.

For example, certain derivatives have shown binding affinities in the nanomolar range for MCH-R1, which is implicated in energy homeostasis .

Central Nervous System Disorders

The compound has also been explored for its potential in treating CNS disorders:

  • Pain Management : Its dual action on σ1R and MOR suggests efficacy in analgesia.
  • Neuroprotective Effects : The modulation of neuroprotective pathways indicates potential use in neurodegenerative diseases.

Study on Obesity Treatment

In a pharmacokinetic study involving rats, a derivative showed an area under the curve (AUC) of 332 ng·h/ml, indicating significant systemic exposure after administration. This supports the hypothesis that compounds based on the diazaspiro structure can effectively modulate metabolic pathways related to obesity .

CNS Efficacy Study

Another investigation into the efficacy of this compound derivatives revealed subnanomolar binding affinities for specific receptors involved in pain signaling. However, challenges such as poor oral bioavailability were noted, suggesting further optimization is needed for clinical applications .

Summary Table of Biological Activities

Activity AreaMechanism/TargetFindings
Obesity TreatmentInhibition of Acetyl CoA CarboxylaseNanomolar binding affinity for MCH-R1
Pain ManagementDual action on σ1R and MORSignificant analgesic effects observed
NeuroprotectionModulation of neuroprotective pathwaysPotential use in neurodegenerative diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane
Reactant of Route 2
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane

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